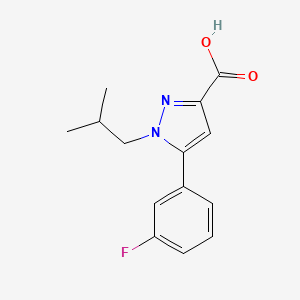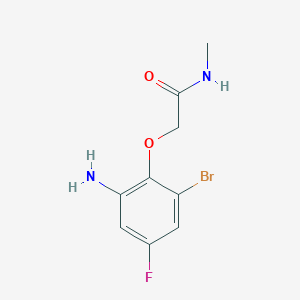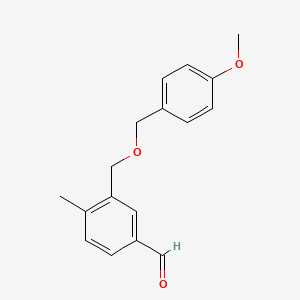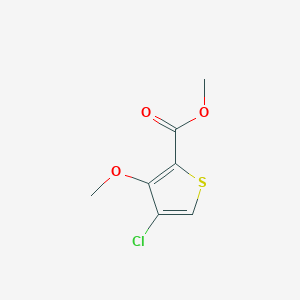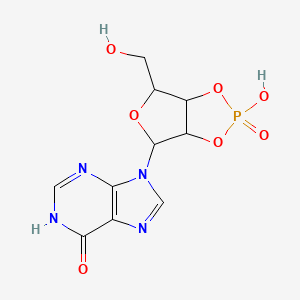![molecular formula C13H19BrN2O B12077054 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. It is a derivative of the phenylethylamine class of compounds and has been used in various laboratory experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-bromo-3-methylphenol with 2-chloroethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Applications De Recherche Scientifique
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine has been studied for its potential use in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as serotonin and dopamine receptors. These interactions can lead to changes in mood, behavior, and other physiological effects. The compound may also exhibit neuroprotective properties and influence neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A related compound with similar structural features.
4-Bromo-3-methylphenoxyethanamine: Another derivative of the phenylethylamine class.
Uniqueness
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H19BrN2O |
|---|---|
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
1-[2-(4-bromo-3-methylphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H19BrN2O/c1-11-10-12(2-3-13(11)14)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |
Clé InChI |
MXSZWPCUXLLJBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCN2CCNCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
